

The Historical Application of Bromsulfalein in Liver Function Assessment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the **Bromsulfalein** (BSP) excretion test was a cornerstone in the quantitative assessment of liver function. This technical guide provides an in-depth review of the historical use of **Bromsulfalein**, detailing its mechanism of hepatic clearance, the standardized experimental protocol for the excretion test, and the interpretation of its results in healthy individuals versus those with hepatic pathology. Furthermore, this document outlines the chemical and physical properties of **Bromsulfalein**, the specific biological pathways involved in its metabolism, and the critical adverse reactions that ultimately led to its discontinuation in clinical practice.

Introduction

The **Bromsulfalein** (BSP) excretion test, first introduced by Rosenthal and White in 1925, was a widely utilized method for quantitatively measuring hepatic function[1][2]. The principle of the test is based on the capacity of the liver to remove the dye from the bloodstream and excrete it into the bile[2]. A delay in the clearance of intravenously administered BSP from the plasma serves as an indicator of impaired liver function. This test was particularly valuable in the diagnosis of liver cell damage, especially in the absence of jaundice, and in the assessment of chronic conditions such as hepatitis and cirrhosis. However, due to the risk of severe anaphylactic reactions, its use was largely discontinued in the 1970s[1]. This guide serves as a



comprehensive technical resource on the historical application of the **Bromsulfalein** liver function test.

Properties of Bromsulfalein

Bromsulfalein, also known as Sulfobromophthalein sodium, is a phthalein dye with specific chemical and physical characteristics that made it suitable for use as a diagnostic agent.

Property	Value
Chemical Formula	C20H8Br4Na2O10S2
Molecular Weight	838.0 g/mol
Appearance	White, crystalline, odorless powder
Solubility	Soluble in water, insoluble in alcohol and acetone
IUPAC Name	disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate

Hepatic Clearance of Bromsulfalein

The clearance of **Bromsulfalein** from the blood is a multi-step process that relies on the functional integrity of hepatocytes. This process can be broadly divided into three phases: hepatic uptake, conjugation, and biliary excretion.

Hepatic Uptake

Following intravenous administration, **Bromsulfalein** binds to plasma proteins, primarily albumin. The unbound fraction of BSP is then taken up by hepatocytes from the sinusoidal blood. This uptake is a carrier-mediated process facilitated by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are located on the basolateral membrane of the hepatocytes[3][4][5][6].

Conjugation



Within the hepatocyte, **Bromsulfalein** is conjugated with glutathione (GSH). This reaction is catalyzed by the enzyme Glutathione S-transferase (GST), with the Y protein, also known as ligandin, playing a significant role[2]. This conjugation step is crucial as it increases the water solubility of the BSP molecule, preparing it for excretion into the bile.

Biliary Excretion

The conjugated **Bromsulfalein**-glutathione complex is then actively transported across the canalicular membrane of the hepatocyte into the bile. This efflux is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent transporter[7][8][9][10][11].



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Diagram 1: Hepatic Clearance Pathway of **Bromsulfalein**.

Experimental Protocol: The Bromsulfalein Excretion Test

The standard **Bromsulfalein** excretion test involved the intravenous administration of the dye and subsequent measurement of its retention in the plasma.

Patient Preparation

- The patient should be in a fasting state for at least 8 hours prior to the test.
- The patient's body weight should be accurately measured to calculate the correct dosage of Bromsulfalein.

Administration of Bromsulfalein



- A sterile solution of **Bromsulfalein** (typically 50 mg/mL) is used.
- The standard dose is 5 mg of BSP per kg of body weight.
- The calculated volume of the BSP solution is drawn into a sterile syringe.
- The dye is injected intravenously over a period of 1 to 3 minutes.

Blood Sample Collection

- A venous blood sample is collected exactly 45 minutes after the intravenous injection of Bromsulfalein.
- The blood should be drawn from the arm opposite to the one used for the injection to avoid contamination.
- The blood sample is collected in a tube containing an anticoagulant (e.g., heparin) to obtain plasma, or in a plain tube to obtain serum.

Colorimetric Determination of Bromsulfalein

The concentration of **Bromsulfalein** in the serum or plasma is determined colorimetrically. The following is a general outline of the procedure, with specific details varying based on the exact method used (e.g., Rosenthal and White, Seligson).

- Reagent Preparation:
 - Alkaline Buffer (e.g., 0.1 N NaOH): To develop the characteristic color of BSP.
 - Acid Reagent (e.g., 0.1 N HCl): To serve as a blank by rendering the BSP colorless.
 - Standard BSP Solutions: A series of known concentrations of BSP are prepared to create a standard curve.
- Sample Preparation:
 - The collected blood sample is centrifuged to separate the plasma or serum.
 - The plasma/serum is divided into two aliquots.







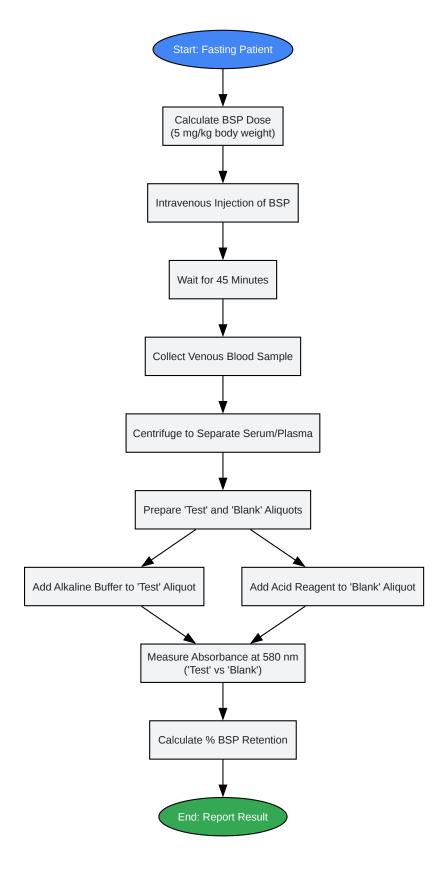
· Color Development and Measurement:

- To one aliquot of plasma/serum (the "test" sample), the alkaline buffer is added.
 Bromsulfalein turns a purple-red color in an alkaline solution.
- To the second aliquot (the "blank" sample), the acid reagent is added.
- The absorbance of the "test" sample is measured against the "blank" sample using a spectrophotometer at a specific wavelength (e.g., 580 nm).

Calculation of BSP Retention:

- The concentration of BSP in the plasma/serum is determined by comparing its absorbance to the standard curve.
- The percentage of BSP retention is calculated based on the initial dose administered and the measured concentration in the blood at 45 minutes. The 100% retention value is typically estimated based on the patient's plasma volume. A simplified approach assumes a plasma volume of 50 mL/kg, where a 10 mg/dL concentration at 45 minutes corresponds to 100% retention for a 5 mg/kg dose.





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Diagram 2: Experimental Workflow of the **Bromsulfalein** Excretion Test.



Interpretation of Results

The percentage of **Bromsulfalein** retained in the plasma at 45 minutes is the key parameter for interpreting the test results.

Condition	Typical BSP Retention at 45 minutes
Healthy Individuals	Less than 5%
Mild Liver Dysfunction	5 - 15%
Moderate to Severe Liver Dysfunction	> 15%
Severe Cirrhosis	Often significantly elevated, can be > 50%
Acute Viral Hepatitis	Variable, often moderately to severely elevated

An increased retention of **Bromsulfalein** indicates a defect in one or more of the steps of hepatic clearance: uptake, conjugation, or excretion. While the test is a sensitive indicator of liver dysfunction, it is not specific for the underlying cause.

Discontinuation and Legacy

The primary reason for the discontinuation of the **Bromsulfalein** excretion test was the risk of severe, and sometimes fatal, anaphylactic reactions[12][13][14][15][16]. Although the exact incidence is not well-documented in recent literature, historical reports of near-fatal and fatal reactions raised significant safety concerns[12][13][14]. These hypersensitivity reactions, coupled with the development of safer and more specific liver function tests, led to the phasing out of the BSP test from routine clinical use.

Despite its discontinuation, the **Bromsulfalein** excretion test played a pivotal role in advancing the understanding of liver physiology and pathophysiology. It served as a valuable research tool and set the stage for the development of subsequent clearance-based liver function tests, such as the indocyanine green (ICG) clearance test.

Conclusion

The **Bromsulfalein** excretion test represents a significant chapter in the history of clinical hepatology. Its ability to provide a quantitative measure of liver function was a major



advancement in the diagnosis and management of liver diseases. While its clinical use has been superseded due to safety concerns, the principles of hepatic clearance that underpinned the BSP test remain fundamental to our understanding of liver physiology and the development of modern diagnostic tools. This technical guide serves to preserve the knowledge of this important historical methodology for the benefit of researchers and professionals in the field of drug development and hepatic research.

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- To cite this document: BenchChem. [The Historical Application of Bromsulfalein in Liver Function Assessment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263046#bromsulfalein-s-historical-use-in-liver-function-tests]

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